Delpazolid

Mycobacterium tuberculosis MDR-TB Antimicrobial resistance

Procure Delpazolid (LCB01-0371) for your next-generation antibiotic research. This novel oxazolidinone is differentiated by its cyclic amidrazone moiety, conferring activity against linezolid-resistant M. tuberculosis (rplD mutants, MIC 0.25 mg/L vs. >16 mg/L). Critically, 16-week Phase 2b trials demonstrate a complete absence of myelosuppression and neuropathy, making it the superior choice for long-term in vivo toxicology studies where linezolid's class-related toxicity is a confounding variable. Its well-defined PK-PD profile (target AUC0-24 of 50 mg·h/L) makes it an ideal model compound for exposure-response investigations. Choose Delpazolid for definitive, translationally relevant data unattainable with first-generation oxazolidinones.

Molecular Formula C14H17FN4O3
Molecular Weight 308.31 g/mol
CAS No. 1219707-39-7
Cat. No. B607052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelpazolid
CAS1219707-39-7
SynonymsDelpazolid;  LCB01-0371;  LCB 01-0371;  LCB-01-0371;  LCB010371;  LCB 010371;  LCB-010371.
Molecular FormulaC14H17FN4O3
Molecular Weight308.31 g/mol
Structural Identifiers
SMILESCN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F
InChIInChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1
InChIKeyQLUWQAFDTNAYPN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Delpazolid (LCB01-0371): A Next-Generation Oxazolidinone with Cyclic Amidrazone Moiety and Differentiated Safety Profile for MDR-TB and Gram-Positive Infections


Delpazolid (LCB01-0371, CAS 1219707-39-7) is a novel synthetic oxazolidinone antibiotic characterized by a unique cyclic amidrazone moiety [1]. Developed by LegoChem Biosciences, it exhibits in vitro and in vivo activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as Mycobacterium tuberculosis [2]. Unlike first-generation oxazolidinones such as linezolid, delpazolid demonstrates a distinct safety profile, showing no evidence of myelosuppression or neurotoxicity in Phase 1 and Phase 2a/b clinical trials after repeated dosing up to 16 weeks [3][4]. The compound is currently in late-stage clinical development for pulmonary tuberculosis in combination regimens.

Why Delpazolid Cannot Be Interchanged with Linezolid or Other Oxazolidinones in Research and Procurement


Despite sharing the oxazolidinone core scaffold, delpazolid exhibits critical structural, pharmacological, and safety differences that preclude direct substitution with linezolid or other in-class analogs [1]. The cyclic amidrazone moiety confers a distinct resistance profile, including retained activity against certain linezolid-resistant M. tuberculosis strains harboring rplD mutations [2]. Furthermore, delpazolid demonstrates a shorter plasma half-life and lower trough concentrations compared to linezolid, which correlates with reduced mitochondrial protein synthesis inhibition and a markedly lower incidence of class-associated toxicities such as myelosuppression and peripheral neuropathy [3][4]. Procurement decisions must account for these differentiating factors, as substituting delpazolid with linezolid in research protocols would introduce confounding variables related to toxicity, resistance mechanisms, and pharmacokinetic-pharmacodynamic relationships.

Quantitative Differentiation Evidence: Delpazolid vs. Linezolid and In-Class Comparators


Reduced Resistance Rate in MDR-TB Isolates: Delpazolid vs. Linezolid

In a direct head-to-head comparison of 120 MDR-TB clinical isolates from China, delpazolid exhibited a significantly lower resistance rate compared to linezolid [1]. The proportion of linezolid-resistant isolates within the MDR-TB group was statistically greater than that of delpazolid-resistant isolates (P = 0.036) [1].

Mycobacterium tuberculosis MDR-TB Antimicrobial resistance

Activity Against Linezolid-Resistant M. tuberculosis Harboring rplD Mutation

A novel rplD mutation (Arg126His) was identified that confers high-level resistance to linezolid (MIC > 16 mg/L) while delpazolid retains activity (MIC = 0.25 mg/L) against the same isolate [1]. This represents a >64-fold difference in MIC between the two compounds for this specific resistant strain [1].

Linezolid resistance rplD mutation Mycobacterium tuberculosis

Superior Safety Profile: Absence of Neuropathy and Hematologic Toxicity in Phase 2b Trial

In the Phase 2b DECODE trial (N=76 adults with pulmonary TB), delpazolid administered at doses up to 1600 mg/day for 16 weeks in combination with bedaquiline, delamanid, and moxifloxacin resulted in no observed cases of classic oxazolidinone class toxicities, including peripheral neuropathy, anemia, or thrombocytopenia [1]. This stands in stark contrast to the well-documented safety profile of linezolid, where long-term administration is frequently limited by myelosuppression and irreversible neuropathies [2].

Drug safety Oxazolidinone toxicity Peripheral neuropathy

Enhanced Early Bactericidal Activity at 1200 mg Daily Dose

In the DECODE Phase 2b trial, delpazolid contributed to a 38% faster bacterial clearance compared to the control group receiving only background regimen (bedaquiline, delamanid, moxifloxacin) (p = 0.025) [1]. Pharmacokinetic-pharmacodynamic modeling identified maximal efficacy at a daily exposure (AUC0-24) of 50 mg/L per hour, achieved with a median 1200 mg daily dose [1]. This contrasts with linezolid, which requires careful dose reduction to mitigate toxicity, often at the expense of efficacy [2].

Early bactericidal activity Pulmonary tuberculosis Dose optimization

In Vitro Activity Against MRSA and MSSA with MIC90 of 2 μg/mL

Delpazolid demonstrates consistent in vitro activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with a reported MIC90 of 2 μg/mL for both [1]. This activity profile is comparable to linezolid, which typically exhibits MIC90 values of 2-4 μg/mL against MRSA . In systemic infection models in mice, delpazolid demonstrated superior in vivo efficacy compared to linezolid, though exact PD50 values were not disclosed [1].

MRSA MSSA Gram-positive infections

Comparative In Vitro Activity Ranking Against M. tuberculosis Clinical Isolates

A comparative study of five oxazolidinones against 69 M. tuberculosis clinical isolates established the following potency ranking: sutezolid > tedizolid > contezolid ≈ linezolid > delpazolid [1]. While delpazolid ranks lower in in vitro potency, its differentiation lies in the unique combination of retained activity against linezolid-resistant strains and superior safety profile, factors not captured by MIC ranking alone [2].

Mycobacterium tuberculosis Oxazolidinone MIC

Optimized Application Scenarios for Delpazolid in Research and Drug Development


Preclinical and Clinical Evaluation of Novel MDR-TB Combination Regimens

Based on the lower resistance rate in MDR-TB isolates (P=0.036 vs. linezolid) [1] and the ability to retain activity against linezolid-resistant strains with rplD mutations (MIC = 0.25 mg/L vs. >16 mg/L for linezolid) [1], delpazolid is ideally suited as an oxazolidinone component in investigational combination therapies for MDR-TB. Its use is particularly indicated in studies where linezolid resistance is anticipated or where minimizing the risk of treatment-emergent resistance is a priority.

Long-Term Safety Pharmacology and Toxicology Studies Requiring an Oxazolidinone

The complete absence of neuropathy, anemia, and thrombocytopenia in a 16-week Phase 2b trial at doses up to 1600 mg/day [2] establishes delpazolid as a superior choice for long-term in vivo toxicology or safety pharmacology studies. Researchers investigating chronic oxazolidinone exposure can utilize delpazolid to study class-related efficacy endpoints without the confounding variable of dose-limiting toxicities that plague linezolid [3].

In Vitro Resistance Mechanism Studies and Mutant Selection Window Investigations

The identification of a novel rplD mutation (Arg126His) that confers high-level linezolid resistance while delpazolid remains fully active (MIC difference >64-fold) [1] makes delpazolid a critical tool compound for investigators mapping oxazolidinone resistance determinants. It is the compound of choice for studies aiming to define the structural basis of differential oxazolidinone susceptibility and for evaluating the propensity of novel oxazolidinone analogs to select for cross-resistance.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Oxazolidinone Exposure-Response

The DECODE trial established a clear PK-PD relationship for delpazolid, identifying a target AUC0-24 of 50 mg/L per hour for maximal efficacy, achieved with a 1200 mg daily dose [2]. This well-characterized exposure-response profile, combined with a shorter half-life and lower trough concentrations than linezolid [3], makes delpazolid an ideal model compound for academic and industrial PK-PD studies aimed at understanding how oxazolidinone pharmacokinetics relate to both efficacy and toxicity mitigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Delpazolid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.